

2-Sulfonylbenzoic Anhydride: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Sulfonylbenzoic anhydride

Cat. No.: B147474

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sulfonylbenzoic anhydride, a bifunctional reagent featuring both a cyclic anhydride and a sulfonic anhydride moiety, has emerged as a valuable and versatile building block in organic synthesis. Its unique reactivity allows for the facile introduction of the 2-sulfonylbenzoyl group, enabling the synthesis of a diverse array of organic molecules. This technical guide provides a comprehensive overview of the chemical properties, key reactions, and applications of **2-sulfonylbenzoic anhydride**, with a particular focus on its utility in the preparation of esters, amides, sulfonamides, and heterocyclic systems. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development settings, particularly within the pharmaceutical and materials science industries.

Introduction

2-Sulfonylbenzoic anhydride (also known as o-sulfonylbenzoic anhydride) is a white to off-white crystalline solid that is reactive towards nucleophiles.^[1] Its dual reactivity, stemming from the presence of both a carboxylic anhydride and a sulfonic anhydride within a cyclic structure, makes it a unique and powerful tool for organic chemists. The ring-opening reactions of **2-sulfonylbenzoic anhydride** with various nucleophiles provide a straightforward route to ortho-substituted benzene derivatives containing both a sulfonic acid or sulfonamide and a carboxylic acid or amide functionality. These structural motifs are prevalent in a wide range of biologically

active molecules, dyes, and functional materials.[\[1\]](#)[\[2\]](#) This guide aims to provide a detailed exploration of the synthetic potential of **2-sulfonylbenzoic anhydride**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-sulfonylbenzoic anhydride** is provided in Table 1. It is sparingly soluble in water but dissolves in various organic solvents.[\[1\]](#) It is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis back to 2-sulfonylbenzoic acid.

Table 1: Physicochemical Properties of **2-Sulfonylbenzoic Anhydride**

Property	Value	Reference(s)
CAS Number	81-08-3	[3]
Molecular Formula	C ₇ H ₄ O ₄ S	[3]
Molecular Weight	184.17 g/mol	[3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	116-122 °C	[4]
Boiling Point	184-186 °C at 18 mmHg	[5]
Solubility	Sparingly soluble in water; soluble in acetone, ethanol	[1]
InChI	1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H	[3]
InChIKey	NCYNKWQXFADUOZ-UHFFFAOYSA-N	[3]
SMILES	C1=CC=C2C(=C1)C(=O)OS(=O)(=O)O	[3]

Synthesis of 2-Sulfonylbenzoic Anhydride

2-Sulfobenzoic anhydride is typically prepared via the dehydration of 2-sulfobenzoic acid.^[1] A common laboratory-scale synthesis involves the reaction of acid ammonium o-sulfobenzoate with thionyl chloride in benzene.^{[5][6]}

Experimental Protocol: Synthesis of 2-Sulfobenzoic Anhydride^{[6][7]}

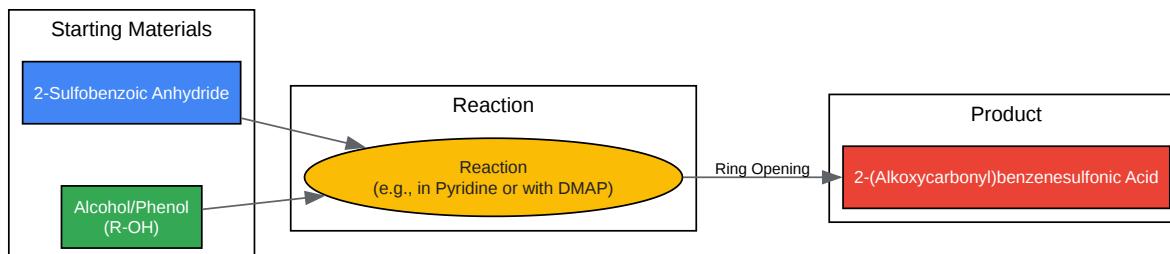
Materials:

- Acid ammonium o-sulfobenzoate (1 mole, 219 g)
- Thionyl chloride (1.22 moles, 145 g, 86.3 mL)
- Dry benzene (200 mL, plus additional for washing)
- 2-L flask with a mechanical stirrer, separatory funnel, and reflux condenser
- Ice-cooled receiving flask

Procedure:

- In a 2-L flask, a mixture of finely powdered acid ammonium o-sulfobenzoate (1 mole) and dry benzene (200 mL) is prepared.
- Thionyl chloride (1.22 moles) is added to the stirred mixture.
- The mixture is gently warmed on a steam bath to initiate the reaction, which is evidenced by the evolution of hydrogen chloride and sulfur dioxide gases. Continuous stirring is essential.
- The reaction is heated for approximately 15 hours, with any entrained benzene and thionyl chloride being condensed in an ice-cooled receiver and returned to the reaction mixture.
- An additional 400 mL of dry benzene is added, and heating is continued for about 5 more hours until gas evolution ceases.
- The hot mixture is filtered with suction to remove ammonium chloride. The solid is washed with hot benzene.

- The filtrate and washings are combined and distilled to remove a portion of the benzene.
- Upon cooling in an ice bath, **2-sulfobenzoic anhydride** crystallizes.
- The product can be further purified by recrystallization from dry benzene.


Yield: 64–66% of the theoretical amount.^[5]

Applications in Organic Synthesis

2-Sulfobenzoic anhydride is a versatile reagent for the synthesis of various classes of organic compounds. The primary mode of reaction involves the nucleophilic attack on either the carbonyl carbon or the sulfonyl sulfur, leading to ring-opening. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions.

Synthesis of Esters

The reaction of **2-sulfobenzoic anhydride** with alcohols and phenols provides a direct route to 2-(alkoxycarbonyl)benzenesulfonic acids or their corresponding esters. This reaction is particularly useful for the derivatization of hydroxylated compounds.

[Click to download full resolution via product page](#)

Esterification using **2-sulfobenzoic anhydride**.

Materials:

- Phenol (or substituted phenol)

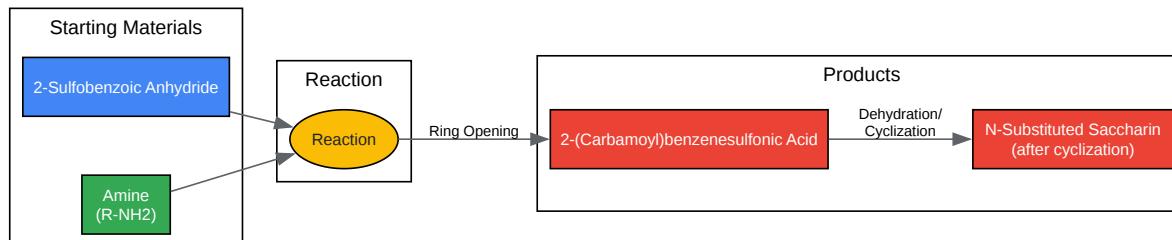
- **2-Sulfobenzoic anhydride (SBA)**
- 4-Dimethylaminopyridine (DMAP)
- Acetonitrile

Procedure:

- A mixture of the phenol, **2-sulfobenzoic anhydride**, and a catalytic amount of DMAP in acetonitrile is prepared.
- The solvent is evaporated to dryness.
- The solid residue is heated (e.g., at 60 °C for 1 hour).
- The resulting product, the corresponding 2-(phenoxy carbonyl)benzenesulfonic acid, can be analyzed or used without further purification.

Quantitative Data for Esterification of Phenols:

The yield of the esterification reaction is dependent on the electronic properties of the phenol and the reaction conditions.


Table 2: Yields for the Esterification of Various Phenols with **2-Sulfobenzoic Anhydride**

Phenol	Reaction Temperature (°C)	Reaction Time (h)	Yield (%)
4-Phenylphenol	60	1	96
Pentachlorophenol	100	2	~25

Synthesis of Amides and Sulfonamides

The reaction of **2-sulfobenzoic anhydride** with primary and secondary amines is a key application, leading to the formation of 2-sulfamoylbenzoic acids or N-substituted saccharin derivatives, which are important scaffolds in medicinal chemistry. The reaction with primary

aromatic amines has been shown to produce salts of 2-[(aryl amino)carbonyl]benzenesulfonic acid, indicating that the nucleophilic attack occurs preferentially at the carbonyl carbon.[7]

[Click to download full resolution via product page](#)

Amide and sultam synthesis workflow.

Materials:

- **2-Sulfonylbenzoic anhydride** (1 mole)
- Primary aromatic amine (2 moles)
- Solvent (e.g., dioxane or benzene)

Procedure:

- One mole of **2-sulfonylbenzoic anhydride** is dissolved in a suitable solvent.
- Two moles of the primary aromatic amine are added to the solution.
- The reaction mixture is refluxed for a specified period.
- Upon cooling, the salt of the 2-[(aryl amino)carbonyl]benzenesulfonic acid precipitates and can be collected by filtration.

Quantitative Data for Amidation Reactions:

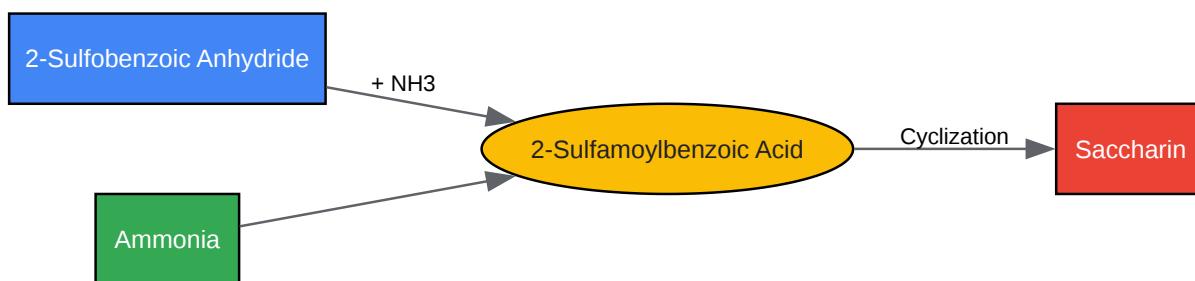

Detailed quantitative data for a wide range of amines is not readily available in the literature, but the reaction is generally reported to proceed in good yields.

Table 3: Representative Products from Reactions with Amines

Amine	Product	Yield (%)
Aniline	Anilinium 2-(phenylcarbamoyl)benzenesulfonate	Not Reported
Substituted Anilines	Corresponding ammonium sulfonates	Good

Synthesis of Heterocyclic Compounds

2-Sulfonylbenzoic anhydride serves as a precursor for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. Of particular importance is its use in the synthesis of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its derivatives, which are known for their sweetening properties and are also explored for their biological activities.^{[1][8]} The synthesis of the anti-inflammatory drug Piroxicam and its analogues also involves intermediates that can be conceptually derived from 2-sulfonylbenzoic acid chemistry, highlighting the importance of this scaffold.^{[5][9]}

[Click to download full resolution via product page](#)

Simplified pathway to saccharin.

Spectroscopic Data

The characterization of products derived from **2-sulfobenzoic anhydride** relies on standard spectroscopic techniques. The following table summarizes key expected spectroscopic features.

Table 4: General Spectroscopic Data for Products of **2-Sulfobenzoic Anhydride**

Product Type	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (cm^{-1})
2-(Alkoxy carbonyl)benzenesulfonic Acid	Aromatic protons (7.5-8.2), Alkoxy protons (variable)	Carbonyl (~165-170), Aromatic carbons (125-140)	O-H (broad, 2500-3300), C=O (1700-1730), S=O (1350, 1175)
2-(Carbamoyl)benzenesulfonic Acid	Aromatic protons (7.5-8.5), Amide N-H (variable)	Carbonyl (~165-170), Aromatic carbons (125-140)	N-H (3200-3400), C=O (1650-1680), S=O (1350, 1175)
N-Substituted Saccharin	Aromatic protons (7.8-8.2), Substituent protons	Carbonyl (~168), Aromatic carbons (120-140)	C=O (1720-1740), S=O (1340, 1180)

Note: Specific chemical shifts and absorption frequencies will vary depending on the exact structure and solvent used.

Applications in Drug Development and Materials Science

The structural motifs accessible from **2-sulfobenzoic anhydride** are of significant interest in drug discovery. The sulfonamide group is a key pharmacophore in a multitude of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.^[1] The ability to readily synthesize substituted 2-sulfamoylbenzamides and related heterocyclic systems like benzisothiazol-3(2H)-one 1,1-dioxides makes **2-sulfobenzoic anhydride** a valuable starting material for the generation of compound libraries for high-throughput screening.^[9]

In materials science, the introduction of sulfonic acid groups can impart desirable properties such as water solubility, ion-exchange capabilities, and catalytic activity. The use of **2-**

sulfobenzoic anhydride in polymer chemistry allows for the functionalization of polymers with sulfonic acid groups.[1]

Safety and Handling

2-Sulfobenzoic anhydride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant and can cause respiratory irritation and dermatitis upon contact.[1] It is also moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[1]

Conclusion

2-Sulfobenzoic anhydride is a highly versatile and reactive building block in organic synthesis. Its ability to readily react with a wide range of nucleophiles to introduce the 2-sulfonyl moiety provides a powerful strategy for the synthesis of a diverse array of functionalized molecules. The applications of this reagent in the synthesis of esters, amides, sulfonamides, and heterocyclic systems are of significant importance in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, along with practical experimental details, to encourage its broader application in the research and development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Sulfobenzoic acid cyclic anhydride [webbook.nist.gov]
- 3. 2-Sulfobenzoic acid cyclic anhydride | C7H4O4S | CID 65729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzisothiazoles synthesis [organic-chemistry.org]

- 6. pse.mu.edu.iq [pse.mu.edu.iq]
- 7. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [2-Sulfobenzoic Anhydride: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147474#2-sulfobenzoic-anhydride-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com